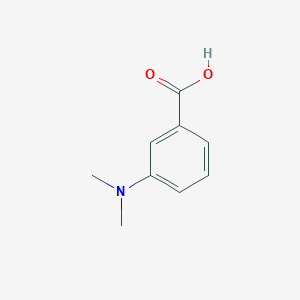

3-(Dimethylamino)benzoic acid

Vue d'ensemble

Description

3-(Dimethylamino)benzoic acid is a light yellow to yellow-beige crystalline powder . It has been used to analyze glucose content from the extraction of starch and soluble sugars . It is also known as a benzoic acid derivative .

Synthesis Analysis

Novel lanthanide complexes were synthesized from 3-Dimethylamino Benzoic Acid and 5,5′-Dimethyl-2,2′ Bipyridine Ligand . The structure of the complex is a [Ln (3-N,N-DMBA) 3 (5,5′-DM-2,2′-bipy)] 2 ·2 (3-N,N-DMHBA), where Ln = (Gd ( 1 ), Tb ( 2 )), 3-N,N-DMBA = 3-Dimethylamino benzoate, 5,5′-DM-2,2′-bipy = 5,5′-dimethyl-2,2′ bipyridine .Molecular Structure Analysis

The molecular structure of 3-(Dimethylamino)benzoic acid is available as a 2D Mol file .Chemical Reactions Analysis

3-(Dimethylamino)benzoic acid has been used to quantify the activity of peroxidase and manganese peroxidase .Physical And Chemical Properties Analysis

3-(Dimethylamino)benzoic acid is a light yellow to yellow-beige crystalline powder . It is soluble in methanol .Applications De Recherche Scientifique

Here is a comprehensive analysis of the scientific research applications of 3-(Dimethylamino)benzoic acid, focusing on unique applications:

Analysis of Glucose Content

3-(Dimethylamino)benzoic acid has been utilized in the analysis of glucose content derived from the extraction of starch and soluble sugars. This application is crucial in understanding carbohydrate metabolism and energy production in biological systems .

Activity Quantification of Peroxidase Enzymes

The compound serves as a reagent to quantify the activity of peroxidase and manganese peroxidase enzymes. These enzymes play a significant role in various biological processes, including defense mechanisms in plants and animals .

Synthesis of Lanthanide Complexes

Researchers have synthesized novel lanthanide complexes using 3-dimethylamino benzoic acid as an acidic ligand. The study of these complexes provides insights into energy transfer mechanisms, which are essential for developing new materials with specific optical properties .

Visualization of Polyphenoloxidase Enzymes

In electrophoresis, 3-(Dimethylamino)benzoic acid is used in a staining solution to visualize polyphenoloxidase enzymes. These enzymes are involved in the browning reaction in fruits and vegetables and are important for understanding post-harvest physiology .

Mécanisme D'action

Target of Action

The primary target of 3-(Dimethylamino)benzoic acid (DMAB) is the enzymes peroxidase and manganese peroxidase . These enzymes play a crucial role in various biochemical reactions, including the breakdown of hydrogen peroxide and the oxidation of various substrates.

Mode of Action

DMAB interacts with its target enzymes, peroxidase and manganese peroxidase, by serving as a substrate for these enzymes

Biochemical Pathways

DMAB, as a substrate for peroxidase and manganese peroxidase, is likely involved in the biochemical pathways these enzymes participate in. For instance, peroxidases are involved in the breakdown of hydrogen peroxide, a reactive oxygen species, into water and oxygen . This reaction is part of the larger oxidative stress response pathway in cells.

Pharmacokinetics

Given its chemical structure, it is soluble in methanol , which suggests it may have good bioavailability

Result of Action

The molecular and cellular effects of DMAB’s action are likely related to its role as a substrate for peroxidase and manganese peroxidase. By participating in the reactions catalyzed by these enzymes, DMAB may help regulate levels of reactive oxygen species in cells and thereby contribute to the maintenance of cellular redox homeostasis .

Safety and Hazards

3-(Dimethylamino)benzoic acid causes skin irritation and serious eye damage . It can cause damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

Orientations Futures

Propriétés

IUPAC Name |

3-(dimethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(2)8-5-3-4-7(6-8)9(11)12/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGFNJRAUMCZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059199 | |

| Record name | Benzoic acid, 3-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | 3-Dimethylaminobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19784 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

3-(Dimethylamino)benzoic acid | |

CAS RN |

99-64-9 | |

| Record name | 3-(Dimethylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dimethylamino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Dimethylamino)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-dimethylaminobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Dimethylamino)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M47AQ3FS7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

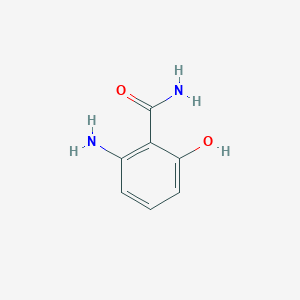

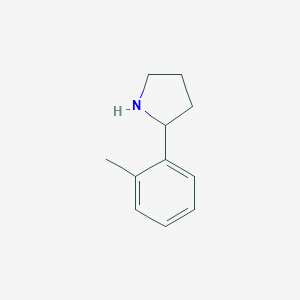

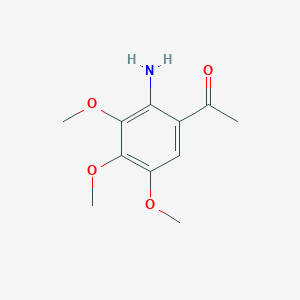

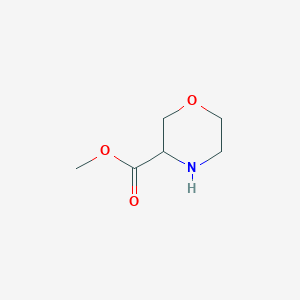

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

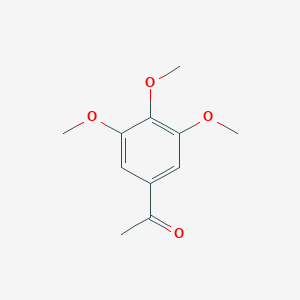

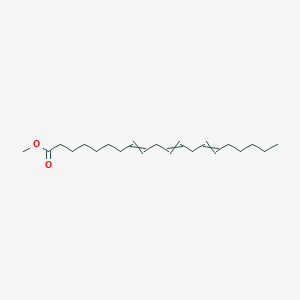

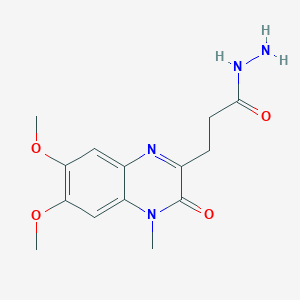

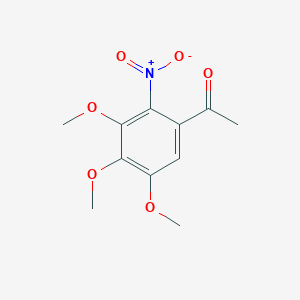

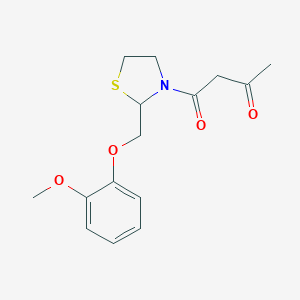

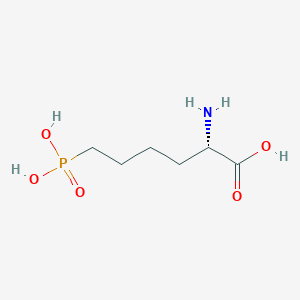

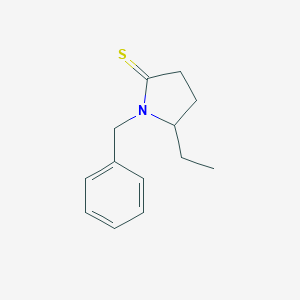

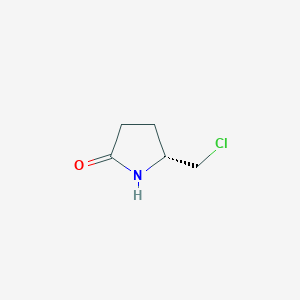

Feasible Synthetic Routes

Q & A

A: Across the provided research, DMAB is primarily employed as a chromogenic reagent in enzymatic assays, particularly for detecting hydrogen peroxide (H2O2) generated during enzymatic reactions. [, , , , , ] Specifically, it reacts with H2O2 in the presence of peroxidase and 3-methyl-2-benzothiazolinone hydrazone (MBTH) to form a blue indamine dye, the intensity of which correlates with the analyte concentration. []

ANone: DMAB plays a crucial role in detecting various enzymes through its involvement in H2O2 quantification. These include:

- Oxalate Oxidase: DMAB is utilized in assays to determine oxalate levels, where oxalate oxidase catalyzes the oxidation of oxalate to carbon dioxide and H2O2. [, , , ]

- Manganese Peroxidase: DMAB facilitates the measurement of manganese peroxidase activity by quantifying H2O2 produced during the enzyme's reaction with Mn2+ and H2O2. []

- Lipoxygenase: DMAB-based assays help determine lipoxygenase activity by detecting the linoleic acid hydroperoxide produced, which further generates H2O2. []

A: Beyond its role as a chromogenic reagent, DMAB serves as a ligand in the synthesis of organometallic complexes, particularly with antimony(V) and bismuth(V). [, ] It coordinates with these metal centers through its carboxylate group, forming complexes with potential anti-leishmanial activity. []

A:

- Infrared (IR) Spectroscopy: Studies utilizing DMAB as a ligand in organometallic complexes confirm the involvement of the carboxylate group in coordination, indicated by shifts in the carboxylate stretching frequencies. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Although not explicitly provided for DMAB, related studies utilizing DMAB-derived complexes employ 1H and 13C NMR to confirm complex formation and elucidate structural features. []

A: Yes, one study highlights the interference of ascorbate in the enzymatic determination of urinary oxalate using DMAB. [] It demonstrates that ascorbate leads to inaccurate oxalate measurements, necessitating pre-treatment steps like ascorbate oxidase or charcoal treatment to eliminate this interference. []

ANone: The provided research does not delve into the specific stability or material compatibility of DMAB independently. The focus remains on its applications in assays and complex synthesis.

A: While the research does not provide an extensive SAR analysis for DMAB-derived complexes, one study suggests that replacing DMAB with 2-acetylbenzoic acid as a ligand in antimony(V) and bismuth(V) complexes influences their activity against Leishmania strains. [] This finding indicates that modifications to the ligand structure can impact the biological activity of the resulting complexes, highlighting the potential for future SAR investigations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.